1-(2,2-Diethoxyethyl)-4-fluorobenzene
Description
Significance of Fluorinated Organic Compounds in Contemporary Synthetic and Materials Chemistry
The introduction of fluorine into organic molecules has become a widespread strategy for modulating their chemical and physical properties. The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound effects on the parent molecule.
Fluoroaryl systems, which are aromatic compounds containing one or more fluorine atoms, are particularly important scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. orgsyn.org The incorporation of a fluoroaryl moiety can lead to enhanced biological activity and improved properties. For example, many successful drugs and agrochemicals contain a fluorinated phenyl ring, which contributes to their efficacy and metabolic resistance. orgsyn.org
The Acetal (B89532) Functional Group: A Versatile Synthon in Organic Synthesis
The acetal functional group, characterized by two ether-like oxygen atoms attached to the same carbon atom, is a cornerstone of synthetic organic chemistry due to its unique reactivity and stability profile.
One of the primary roles of acetals is to serve as protecting groups for aldehydes and ketones. ymerdigital.comlibretexts.orgsigmaaldrich.comchegg.com Carbonyl groups are highly reactive towards a wide range of nucleophiles and reducing agents. By converting a carbonyl to an acetal, its reactivity is temporarily masked, allowing for chemical transformations to be performed on other parts of the molecule without affecting the carbonyl. Acetals are stable under neutral and basic conditions but can be readily converted back to the original carbonyl group under acidic conditions, making them ideal protective groups. ymerdigital.comchegg.com
The reactivity of acetals is dominated by their susceptibility to acid-catalyzed hydrolysis. In the presence of acid, the ether oxygen is protonated, leading to the formation of a resonance-stabilized carbocation and subsequent cleavage of the C-O bond. This reactivity allows for the controlled deprotection of the carbonyl group. Furthermore, the carbon atom of the acetal group can act as a masked electrophile, and under certain conditions, acetals can undergo nucleophilic substitution reactions.
Positioning of 1-(2,2-Diethoxyethyl)-4-fluorobenzene within the Intersections of Fluorine and Acetal Chemistry
This compound strategically combines the advantageous features of both fluorinated compounds and acetals. The 4-fluorophenyl group provides the unique electronic and steric properties associated with fluoroaryl systems, potentially influencing the reactivity and biological activity of any derivative synthesized from it. The diethyl acetal group serves as a stable, yet readily cleavable, precursor to the corresponding 2-(4-fluorophenyl)acetaldehyde (B156033). This masked aldehyde functionality allows for its introduction into complex molecular architectures under conditions that would not be tolerated by a free aldehyde.
Structural Attributes and Their Implications for Synthetic Investigations
The key to the synthetic utility of this compound lies in its distinct structural components: the 4-fluorophenyl group and the diethyl acetal moiety.
The 4-fluorophenyl group imparts several important characteristics. The presence of a fluorine atom on the benzene (B151609) ring can significantly influence the electronic properties of the molecule, affecting its reactivity and potential interactions with biological targets. nih.gov The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of drug candidates. nih.gov Furthermore, the fluorine atom can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition at the active sites of enzymes and receptors.
The diethyl acetal group serves as a protecting group for the acetaldehyde (B116499) functionality. ymerdigital.com Acetals are known to be stable under neutral and basic conditions, which allows for chemical modifications on other parts of the molecule without affecting the aldehyde. ymerdigital.com This protected aldehyde can be readily deprotected under acidic conditions to regenerate the reactive aldehyde, 4-fluorophenylacetaldehyde. ymerdigital.com This "masked" functionality is a powerful tool in multi-step organic synthesis, enabling chemists to introduce the aldehyde group at a desired stage of a synthetic sequence.
The combination of these two features in a single molecule makes this compound a valuable building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇FO₂ |
| Molecular Weight | 212.26 g/mol |
| CAS Number | 1743-98-2 |
| Boiling Point | 78-80 °C @ 3.5 Torr |
This table presents key physicochemical properties of this compound.
Identifying Unexplored Research Avenues for Fluoroaryl Diethyl Acetals
While the fundamental reactivity of acetals and the importance of fluorinated aromatics are well-established, the specific applications of this compound remain largely underexplored in published literature. This presents a fertile ground for new research endeavors.
One significant area of potential is its use as a precursor for Positron Emission Tomography (PET) imaging agents . The introduction of the fluorine-18 (B77423) (¹⁸F) isotope is a common strategy in the development of PET tracers. nih.govnih.gov The non-radioactive "cold" standard, this compound, could serve as a crucial reference compound and starting material for the synthesis of an ¹⁸F-labeled analogue. The development of novel ¹⁸F-labeled tracers derived from this scaffold could enable new diagnostic tools for a range of diseases.
Furthermore, the strategic deprotection of the acetal to reveal the 4-fluorophenylacetaldehyde opens up a plethora of synthetic possibilities. This aldehyde can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. These reactions would allow for the construction of diverse molecular architectures containing the 4-fluorophenyl motif, which is a common feature in many bioactive compounds. nih.gov Investigating the scope and limitations of these reactions with 4-fluorophenylacetaldehyde derived from its diethyl acetal precursor could lead to the discovery of novel synthetic methodologies and the creation of new chemical libraries for drug discovery screening.
The development of more efficient and selective methods for the synthesis of fluoroaromatic compounds is an ongoing area of research. mdpi.com Exploring novel catalytic systems for the synthesis of this compound itself, or for its subsequent functionalization, could be a valuable contribution to the field of organofluorine chemistry. Recent advancements in C-H activation and cross-coupling reactions offer exciting possibilities for the direct modification of the fluorinated aromatic ring. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBPNUUPZGUYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169813 | |
| Record name | 1-(2,2-Diethoxyethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-98-2 | |
| Record name | 1-(2,2-Diethoxyethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Diethoxyethyl)-4-fluorobenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,2-Diethoxyethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-diethoxyethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 2,2 Diethoxyethyl 4 Fluorobenzene and Its Analogues
Synthesis of Fluorinated Aldehydes and Related Carbonyl Systems
The introduction of fluorine into aromatic aldehydes is a key step in the synthesis of compounds like 1-(2,2-diethoxyethyl)-4-fluorobenzene.
A variety of methods exist for the synthesis of fluorinated aromatic aldehydes and ketones.
From Fluorinated Aromatics : 4-Fluorobenzaldehyde (B137897) can be produced from fluorobenzene (B45895) through formylation reactions. One industrial process involves heating fluorobenzene with a strong Lewis acid and hydrogen halide in a carbon monoxide atmosphere. google.com Another established method is the chlorination of 4-fluorotoluene (B1294773) followed by hydrolysis.
Electrophilic Fluorination : Direct fluorination of aromatic rings can be challenging. However, methods for the α-fluorination of aldehydes and ketones using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) are well-established. nih.govresearchgate.net Organocatalysis, using chiral amines, can achieve enantioselective α-fluorination of aldehydes. nih.govresearchgate.net
Nucleophilic Fluorination : The substitution of other halogens or leaving groups with fluoride (B91410) is a common strategy. Palladium-catalyzed fluorination of aryl triflates and bromides provides a route to fluoroarenes. organic-chemistry.org Copper-catalyzed nucleophilic fluorination of diaryliodonium salts with potassium fluoride is another effective method. organic-chemistry.org
Enzymatic Fluorination : The use of enzymes, such as fluorinases, represents a green and highly selective method for the formation of C-F bonds under mild conditions. nih.gov
The following table outlines some of the reagents used for the fluorination of aromatic precursors:
| Fluorination Strategy | Reagent(s) | Substrate Type |
| Electrophilic α-Fluorination | N-fluorobenzenesulfonimide (NFSI) | Aldehydes, Ketones |
| Nucleophilic Aromatic Substitution | Potassium Fluoride (KF) | Diaryliodonium salts |
| Deoxyfluorination | PhenoFluorMix | Phenols |
| From Boronic Acids | Acetyl hypofluorite (B1221730) (AcOF) | Aryl boronic acids |
| Enzymatic | Fluorinase | Various organic molecules |
Modular Synthesis of Fluoroaryl Acetals and Related Precursors
Precursor Synthesis of Fluorinated Aldehydes and Related Carbonylic Systems
Functionalization of Fluorobenzene Rings towards Aldehyde Formation
The introduction of an aldehyde group onto a fluorobenzene ring is a key step in the synthesis of the target compound and its analogues. This transformation can be achieved through various methods that leverage the electronic properties of the fluorine substituent. While fluorine is an ortho-, para-director in electrophilic aromatic substitution, its high electronegativity can influence the reactivity of the ring. researchgate.netacs.org
One common approach involves the direct formylation of fluorobenzene. However, the reactivity of fluorobenzene in electrophilic aromatic substitution reactions is somewhat anomalous compared to other halobenzenes. acs.org For instance, reactions at the para position of fluorobenzene can be faster than those at a single position of benzene (B151609) itself. acs.org This unique reactivity can be exploited for the selective introduction of a formyl group at the desired position.
Alternatively, a two-step process can be employed, starting with the functionalization of the fluorobenzene ring with a group that can be readily converted to an aldehyde. For example, a C-H functionalization reaction can be used to introduce a different functional group that serves as a precursor to the aldehyde. nih.gov Another strategy involves the use of a Grignard reagent derived from a brominated fluorobenzene, which can then react with a formylating agent.
Recent advancements have also explored transition-metal-free methods for the synthesis of ketones from aldehydes and boronic acids, which could potentially be adapted for the synthesis of fluorinated aromatic aldehydes. nih.gov These methods often employ a reagent like nitrosobenzene (B162901) to facilitate the activation of both the boronic acid and the C-H bond of the aldehyde precursor. nih.gov
Acetalization of Fluorinated Carbonyl Compounds
The formation of the acetal (B89532) group is a critical step in the synthesis of this compound. This reaction involves the protection of the aldehyde functional group, which is often necessary for subsequent chemical transformations or to enhance the stability of the molecule.
Evaluation of Catalytic Systems for Acetal Formation (e.g., Brønsted Acids, Lewis Acids, Photoorganocatalysis)
A variety of catalytic systems have been evaluated for the acetalization of carbonyl compounds, including those that are fluorinated. The choice of catalyst is crucial for achieving high yields and chemoselectivity, especially when dealing with sensitive substrates. organic-chemistry.orgbohrium.com
Brønsted Acids: Conventional acid catalysts like hydrochloric acid or sulfuric acid are often used to promote acetal formation. nih.govyoutube.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.comlibretexts.org While effective, strong Brønsted acids can sometimes lead to side reactions, particularly with acid-sensitive substrates. nih.gov
Lewis Acids: Lewis acids such as indium(III) chloride, copper(II) tetrafluoroborate, and zirconium tetrachloride have been shown to be highly efficient catalysts for acetalization. organic-chemistry.orgbohrium.com These catalysts can activate the carbonyl group by coordinating to the oxygen atom, thereby facilitating the reaction under milder conditions compared to strong Brønsted acids. organic-chemistry.org Palladium-based catalysts have also been developed for the mild and efficient acetalization of a broad range of carbonyl compounds. bohrium.com
Photoorganocatalysis: In recent years, photoorganocatalysis has emerged as a green and mild alternative for acetal formation. organic-chemistry.org For instance, Eosin Y, a photoorganocatalyst, can promote the acetalization of aldehydes under visible light irradiation in neutral conditions, offering excellent yields for a variety of substrates, including those that are acid-sensitive. organic-chemistry.org
A comparison of different catalytic systems for the acetalization of 4-fluorobenzaldehyde with ethanol (B145695) is presented below:
| Catalyst System | Reaction Conditions | Yield (%) | Reference |
| 0.1 mol% Hydrochloric Acid | Methanol, ambient temperature, 30 min | High | nih.gov |
| Copper(II) Tetrafluoroborate | Trimethyl/triethyl orthoformate, room temperature | High | bohrium.com |
| Eosin Y (photocatalyst) | Visible light irradiation, neutral conditions | Good to Excellent | organic-chemistry.org |
| Palladium Catalyst | Low catalyst loading, ambient temperature | Excellent | bohrium.com |
Solvent Effects and Process Optimization in Acetalization
The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and efficiency of acetalization reactions. The formation of an acetal is a reversible process, and the removal of water is often necessary to drive the equilibrium towards the product side. libretexts.orgyoutube.com
Using the alcohol reactant as the solvent is a common strategy to ensure it is in large excess, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the acetal. youtube.com For the synthesis of this compound, using ethanol as the solvent would be a practical approach.
The presence of water can inhibit the reaction, and methods like using a Dean-Stark trap or molecular sieves are often employed to remove the water as it is formed. libretexts.org However, some modern catalytic systems can proceed efficiently even without the explicit removal of water. nih.gov
Furthermore, studies have shown that fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), can have a remarkable effect on certain transition metal-catalyzed reactions, enhancing reactivity and selectivity. rsc.org While not directly related to acetalization itself, this highlights the importance of considering non-traditional solvents in process optimization. In the context of e-liquids, the rate and yield of acetal formation from aldehyde flavorants were found to be influenced by the solvent composition (propylene glycol vs. glycerol), with higher glycerol (B35011) content generally leading to faster and more complete acetalization. nih.gov The presence of additives like water and nicotine (B1678760) was found to inhibit the reaction, while benzoic acid acted as a catalyst. nih.gov
Advanced Synthetic Transformations for Analogues of this compound
The synthesis of more complex analogues of this compound often requires advanced synthetic methodologies that allow for the precise construction of the fluoroaryl system and the stereoselective introduction of functional groups.
Metal-Catalyzed Cross-Coupling Reactions for Fluoroaryl System Construction
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex aromatic compounds. rsc.orgnih.govyoutube.comyoutube.com These reactions, often catalyzed by palladium, nickel, or copper, allow for the coupling of an organometallic reagent with an organic halide or triflate. youtube.comyoutube.commit.edu
For the construction of fluoroaryl systems, reactions like the Suzuki-Miyaura coupling (using boronic acids), Negishi coupling (using organozinc reagents), and Stille coupling (using organotin reagents) are particularly valuable. youtube.comyoutube.com These reactions can be used to introduce the fluorinated aryl group into a more complex molecular scaffold. For example, a fluorinated aryl boronic acid could be coupled with a vinyl or alkyl halide to construct the side chain.
The general catalytic cycle for many cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being coupled. Ligand-free catalytic systems are also gaining attention due to their cost-effectiveness and sustainability. rsc.org
The following table provides examples of metal-catalyzed cross-coupling reactions that are relevant to the synthesis of fluoroaryl compounds:
| Coupling Reaction | Catalyst | Nucleophile | Electrophile | Reference |
| Suzuki-Miyaura | Palladium | Organoboron | Organohalide | youtube.com |
| Negishi | Palladium/Nickel | Organozinc | Organohalide | youtube.com |
| Stille | Palladium | Organotin | Organohalide | youtube.com |
| Buchwald-Hartwig | Palladium | Amine | Organohalide | youtube.com |
Stereoselective Synthesis of Fluorinated Acetal Derivatives
The synthesis of analogues of this compound with defined stereochemistry at the acetal carbon or elsewhere in the molecule requires stereoselective synthetic methods. This is particularly important for applications in medicinal chemistry and materials science, where the three-dimensional structure of a molecule can significantly impact its biological activity or physical properties.
One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. For instance, asymmetric fluorination reactions can be used to introduce a fluorine atom stereoselectively, creating a chiral center. nih.govacs.orgnih.gov These reactions often employ chiral organocatalysts or transition metal complexes with chiral ligands. nih.govacs.orgnih.gov
For the synthesis of chiral fluorinated acetal derivatives, a stereoselective reduction of a fluorinated ketone precursor could be employed, followed by acetalization. Alternatively, a chiral alcohol could be used in the acetalization step, leading to the formation of diastereomeric acetals that could potentially be separated.
Advanced strategies for the synthesis of alkyl fluorides with multiple contiguous stereocenters include asymmetric allylic alkylation, hydrofunctionalization, and Mannich and Michael addition reactions. nih.gov These methods provide powerful tools for the construction of complex, stereochemically defined fluorinated molecules.
Recent research has also focused on the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs) with chiral Lewis bases, which can lead to the formation of enantioenriched fluorinated products. semanticscholar.org While not directly applicable to the synthesis of the target acetal, this methodology highlights the ongoing innovation in the field of stereoselective fluorine chemistry.
Late-Stage Functionalization Strategies for Complex Fluorinated Architectures
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late step in the synthetic sequence. This approach avoids the need for de novo synthesis of each new analogue, thereby accelerating the exploration of structure-activity relationships and the development of novel compounds. For fluorinated architectures such as this compound, LSF offers opportunities to introduce additional chemical diversity by targeting various positions within the molecule, including the benzylic C-H bonds, the aromatic C-H bonds, and the carbon-fluorine bond itself.
One of the most attractive targets for LSF on molecules containing an ethylbenzene (B125841) scaffold is the benzylic position, due to the lower bond dissociation energy of benzylic C-H bonds. Recent advances have led to the development of methods for the direct fluorination of these positions. For instance, manganese-based catalysts have been employed for the late-stage benzylic C-H fluorination using [¹⁸F]fluoride, a method particularly valuable for the synthesis of PET imaging agents. princeton.edu Another prominent strategy involves photoredox catalysis, which can facilitate the generation of a benzylic radical that subsequently undergoes fluorination. nih.gov These methods offer a direct route to introduce fluorine at the benzylic position of complex molecules without requiring pre-functionalization.
Beyond direct fluorination, visible light photoredox catalysis has also been utilized for the selective functionalization of benzylic C(sp³)–H bonds to form C–N and C–O bonds. nih.gov This cross-dehydrogenative coupling provides a straightforward protocol for linking heteroaromatics to the benzylic position of alkyl aryls. nih.gov
Another avenue for the late-stage functionalization of this compound involves the direct functionalization of the aromatic ring. While the presence of multiple substituents can present challenges in regioselectivity, palladium-catalyzed C-H activation methodologies have shown success in introducing a variety of functional groups onto drug-like molecules with high functional-group tolerance. nih.gov These reactions can be directed by existing functional groups or proceed via non-directed C-H activation, offering a versatile toolkit for molecular editing. rsc.orgnih.gov A particularly selective method for arene C-H functionalization involves the use of thianthrene (B1682798) to form arylsulfonium salts, which then serve as versatile coupling partners in a range of bond-forming reactions. mpg.de
The carbon-fluorine bond of fluoroaromatic compounds, while strong, can also be a site for late-stage functionalization. Nickel-catalyzed borylation of fluoroarenes, for example, allows for the conversion of a C-F bond to a C-B bond, installing a versatile boronic ester that can be used in subsequent Suzuki-Miyaura cross-coupling reactions to form C-C bonds. mdpi.com Additionally, catalytic concerted nucleophilic aromatic substitution (SNA_r) reactions of aryl fluorides have been developed, enabling the substitution of fluoride with various nucleophiles under the catalysis of an organic superbase. acs.org This approach is noted for its excellent functional group tolerance and applicability to the late-stage modification of bioactive compounds. acs.org
The following table summarizes representative examples of late-stage functionalization reactions that could be conceptually applied to modify structures like this compound.
| Reaction Type | Substrate Type | Reagents and Conditions | Product Type | Yield (%) | Reference |
| Benzylic C-H Fluorination | Alkylarene | Mn(salen)OTs, [¹⁸F]KF | Benzylic Fluoride | 20-72 | princeton.edu |
| Benzylic C-H C-N Coupling | Alkylarene | Ru(bpy)₃(PF₆)₂, Selectfluor, Heteroaromatic, visible light | Benzylic Heteroarylation | up to 85 | nih.gov |
| Aromatic C-H Borylation | Fluoroarene | [Ni(IMes)₂], M⁺[B₂pin₂F]⁻ | Arylboronate | up to 99 | mdpi.com |
| Aromatic C-F Amination | Fluoroarene | Amine, t-Bu-P₄ (catalyst) | Arylamine | 74-91 | acs.org |
| Decarboxylative Fluorination | Carboxylic Acid | Silver-catalyst, Selectfluor | Alkyl Fluoride | N/A | nih.gov |
Reactivity and Mechanistic Investigations of 1 2,2 Diethoxyethyl 4 Fluorobenzene
Mechanistic Pathways of Acetal (B89532) Hydrolysis and Deprotection
The deprotection of the acetal group in 1-(2,2-diethoxyethyl)-4-fluorobenzene to yield 4-fluorophenylacetaldehyde is a critical transformation in organic synthesis. This process, known as acetal hydrolysis, is typically carried out under acidic conditions. The stability of acetals in neutral to strongly basic environments makes them excellent protecting groups for carbonyl functionalities. libretexts.org
The acid-catalyzed hydrolysis of acetals is a reversible process that proceeds through a series of proton transfer, nucleophilic attack, and elimination steps. libretexts.orgorganicchemistrytutor.com The mechanism involves the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). Subsequent departure of ethanol (B145695) generates a resonance-stabilized oxonium ion intermediate. chemistrysteps.comyoutube.com
Water plays a crucial role as the nucleophile in the hydrolysis reaction. It attacks the electrophilic carbon of the oxonium ion, leading to the formation of a hemiacetal after deprotonation. chemistrysteps.comtotal-synthesis.com To drive the equilibrium towards the aldehyde product, an excess of water is often used. chemistrysteps.com Conversely, for the formation of acetals, water must be removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. libretexts.orgwikipedia.org
While aqueous acid is the most common condition for acetal deprotection, several non-aqueous and milder methods have been developed to avoid harsh acidic environments that might be incompatible with other functional groups in the molecule. unt.edunih.gov These methods often employ Lewis acids or other catalytic systems. unt.edu For instance, deprotection can be achieved under neutral conditions using acetone and indium(III) trifluoromethanesulfonate as a catalyst. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of aqueous dimethyl sulfoxide (DMSO) under neutral conditions, which has been shown to be effective for the selective cleavage of acyclic acetals. oup.com
The key intermediates in the acid-catalyzed hydrolysis of this compound are the hemiacetal and the oxonium ion. The process begins with the protonation of an oxygen atom of the acetal, which facilitates the elimination of an alcohol molecule to form a resonance-stabilized oxonium ion. chemistrysteps.comresearchgate.netnih.gov This oxonium ion is a critical intermediate, and its formation is often considered the rate-determining step of the reaction. researchgate.netnih.govmasterorganicchemistry.com The subsequent nucleophilic attack by water on the oxonium ion leads to the formation of a hemiacetal. chemistrysteps.comwikipedia.org Further protonation of the remaining ethoxy group and elimination of a second molecule of ethanol, followed by deprotonation, yields the final aldehyde product. chemistrysteps.com
The general mechanism for acid-catalyzed acetal hydrolysis can be summarized as follows:
Protonation of one of the acetal oxygens. youtube.com
Cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxonium ion. youtube.com
Nucleophilic attack by water on the carbocation of the oxonium ion. chemistrysteps.com
Deprotonation to form a hemiacetal. chemistrysteps.com
Protonation of the second alkoxy group.
Elimination of the second alcohol molecule to form a protonated aldehyde.
Deprotonation to yield the final aldehyde. chemistrysteps.com
Iminium ions are not typically intermediates in the hydrolysis of acetals but are characteristic of the hydrolysis of imines and enamines. chemistrysteps.com
Kinetic studies of acetal hydrolysis have provided significant insights into the reaction mechanism. The formation of the resonance-stabilized carbocation (oxonium ion) is generally considered to be the rate-determining step in the cleavage of acetals and ketals. researchgate.netnih.govmasterorganicchemistry.com The stability of this intermediate directly influences the rate of the reaction. For benzylidene acetals, Hammett correlations show a ρ value of approximately -4.06, which is comparable to an SN1-like process, indicating significant positive charge development in the transition state leading to the oxonium ion. nih.gov The rate of hydrolysis is also dependent on the acidity of the solvent, which further supports the hypothesis that carbocation formation is the rate-limiting step. masterorganicchemistry.com
Due to the potential for acid-sensitive functional groups to be present in complex molecules, a variety of mild and alternative methods for deacetalization have been developed. These methods offer greater chemoselectivity and avoid the use of harsh acidic conditions.
Some of these methods include:
Lewis Acid Catalysis: Various Lewis acids have been employed for acetal deprotection, including cerium(III) triflate, bismuth(III) salts, and iron(III) tosylate. unt.eduresearchgate.net Er(OTf)₃ has been shown to be a gentle Lewis acid catalyst for the cleavage of acetals at room temperature in wet nitromethane. organic-chemistry.org
Iodine in Neutral Conditions: A catalytic amount of iodine can achieve deprotection of acetals in excellent yields under neutral conditions, tolerating many sensitive functional groups. organic-chemistry.org
Photocatalysis: Visible light irradiation with a photocatalyst like Eosin Y can be used for the acetalization of aldehydes under neutral conditions, a process that can be reversed for deprotection. organic-chemistry.org
Supramolecular Catalysis: A self-assembled supramolecular host has been shown to catalyze the hydrolysis of acetals in strongly basic aqueous solution. unt.edu
Ionic Liquids: Imidazolium-based protic ionic liquids have been used as catalysts for the deprotection of acetals in an aqueous medium. researchgate.net
These alternative methods provide a valuable toolkit for chemists to selectively deprotect acetals in the presence of other sensitive functionalities.
Acid-Catalyzed Hydrolysis: Detailed Reaction Mechanisms
Reactivity of the 4-Fluorobenzene Moiety
The 4-fluorobenzene moiety of this compound exhibits reactivity characteristic of both activated and deactivated aromatic rings, participating in both electrophilic and nucleophilic aromatic substitution reactions.
In nucleophilic aromatic substitution (SNAr) , the strong electron-withdrawing nature of the fluorine atom activates the ring towards attack by nucleophiles. manavchem.comnih.gov This is particularly true for positions ortho and para to the fluorine atom. The fluorine atom itself can act as a leaving group in SNAr reactions. nih.govresearchgate.net The presence of the diethoxyethyl group at the para position will influence the regioselectivity of nucleophilic attack. Recent advances have enabled the nucleophilic aromatic substitution of unactivated fluoroarenes through organic photoredox catalysis, expanding the scope of these reactions to include electron-neutral and even electron-rich systems. nih.gov
Electronic Effects of the Fluorine Atom on Aromatic Reactivity
The fluorine atom exerts a dual electronic influence on the benzene (B151609) ring, which is fundamental to its reactivity. These effects are a combination of a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M or +R).
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached (the ipso carbon) through the sigma (σ) bond. This effect deactivates the entire aromatic ring toward electrophilic attack compared to unsubstituted benzene. acs.orglibretexts.org
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. researchgate.netstackexchange.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This +M effect counteracts the -I effect.
The balance between these opposing effects is unique for fluorine compared to other halogens. For fluorine, the 2p orbital of the carbon and the 2p orbital of fluorine have similar sizes, allowing for effective orbital overlap and a significant resonance effect. stackexchange.com For chlorine, bromine, and iodine, the larger p orbitals (3p, 4p, 5p) have poorer overlap with carbon's 2p orbital, resulting in a weaker resonance effect.
This interplay leads to the "anomalous" reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution (EAS), where it is only slightly less reactive than benzene, while other halobenzenes are significantly deactivated. acs.orgresearchgate.netacs.org Furthermore, the resonance effect strongly directs incoming electrophiles to the para position, with EAS on fluorobenzene yielding as much as 90% of the para-substituted product. acs.org
| Electronic Effect | Description | Impact on Aromatic Ring | Reference |
|---|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density through the C-F σ-bond due to fluorine's high electronegativity. | Deactivates the entire ring towards electrophiles. | acs.orglibretexts.org |
| Resonance Effect (+M) | Donation of fluorine's lone pair electrons into the aromatic π-system. | Activates the ortho and para positions, partially offsetting the inductive deactivation. | researchgate.netstackexchange.com |
| Overall Effect | Net deactivation is mild compared to other halogens; acts as a strong ortho, para-director with high para selectivity. | Slightly slower reaction rate than benzene in EAS; high preference for substitution at the para position. | acs.orgacs.org |
Investigating Electrophilic and Nucleophilic Aromatic Substitution Potential
The substitution potential of this compound is dictated by the combined influence of the fluorine atom and the diethoxyethyl group.
Electrophilic Aromatic Substitution (EAS): In EAS reactions, the fluorine atom is a deactivator but an ortho, para-director. libretexts.org The diethoxyethyl group is a weakly activating ortho, para-director. In this compound, these groups are para to each other. This arrangement has several consequences:
The highly favored para position relative to the fluorine is already occupied by the diethoxyethyl group.
The directing effects of both groups reinforce each other, activating the two carbons ortho to the fluorine (which are also meta to the diethoxyethyl group).
The steric bulk of the diethoxyethyl group may hinder attack at the adjacent ortho positions, although this effect is generally less pronounced than for very large groups like a tert-butyl group. wikipedia.org
Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the fluorine atom.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org
In this compound, the leaving group is the fluorine atom. Fluorine is a surprisingly good leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. libretexts.org
However, the diethoxyethyl group is not a strong electron-withdrawing group. Therefore, the aromatic ring is not considered "activated" for SNAr.
Substitution is possible but likely requires harsh conditions, such as the use of very strong nucleophiles (e.g., amide ions) or specialized methods like photoredox catalysis, which can enable SNAr on unactivated fluoroarenes. researchgate.netnih.govrsc.org
| Reaction Type | Predicted Reactivity | Directing Effects | Key Considerations | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Slightly deactivated ring overall. | Substitution is directed to the positions ortho to the fluorine atom. | The para position is blocked. Steric hindrance from the side chain is possible. | libretexts.orgacs.orgwikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | Low; the ring is not activated by a strong electron-withdrawing group. | Substitution would occur at the carbon bearing the fluorine atom. | Requires harsh conditions or specialized catalytic methods. Fluorine is an effective leaving group for this mechanism. | libretexts.orgresearchgate.net |
Role of Fluorine in Directing Organometallic Transformations (e.g., Palladium-Catalyzed Arylation)
The fluorine atom plays a significant role in directing organometallic reactions, though its participation in catalytic cycles can be complex.
C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making its activation in catalytic cycles, such as the oxidative addition step in palladium-catalyzed cross-coupling, challenging. While palladium-catalyzed C-F activation is known, it typically requires electron-deficient aromatic systems (e.g., polyfluorinated or nitro-substituted arenes) and specialized ligands. nih.govrsc.orgacs.orgsemanticscholar.org For an unactivated system like this compound, direct C-F bond activation is generally not a favored pathway under standard cross-coupling conditions.
C-H Activation and Directed ortho-Lithiation: A more common role for the fluorine atom is as a directing group for the functionalization of adjacent C-H bonds.
ortho-Lithiation: The fluorine atom is a powerful ortho-directing group in lithiation reactions. umich.eduresearchgate.net Treatment with a strong lithium base (like sec-butyllithium or lithium diisopropylamide) can selectively deprotonate the C-H bond ortho to the fluorine. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent regioselectively. This method offers a reliable way to functionalize the positions adjacent to the fluorine. thieme-connect.com
Palladium-Catalyzed C-H Activation: In recent years, transition metal-catalyzed C-H activation has become a powerful tool. The fluorine substituent can influence the regioselectivity of these reactions. researchgate.net Palladium catalysts, often guided by a separate directing group on the molecule, can functionalize C-H bonds, and the electronic properties imparted by the fluorine atom can influence the efficiency and site-selectivity of these transformations. acs.orgmorressier.comnih.gov
Interplay between the Acetal and Fluorobenzene Functional Groups in Reaction Chemistry
The presence of both an acetal and a fluorinated aromatic ring within the same molecule allows for selective transformations by exploiting their distinct chemical stabilities.
Mutual Electronic and Steric Influences on Reactivity and Selectivity
Steric Influence: The diethoxyethyl group is more sterically demanding than the fluorine atom. This steric bulk can influence the regioselectivity of reactions on the aromatic ring, potentially favoring substitution at the less hindered sites or affecting the approach of bulky reagents. libretexts.orgchemrxiv.org For example, in ortho-lithiation, a bulky base might have slightly slower kinetics due to the side chain.
Design of Selective Transformations at Each Functional Group
The key to selective chemistry on this compound lies in the stark difference in stability of the two functional groups under acidic versus basic/neutral conditions. The acetal group serves as a robust protecting group for a carbonyl functionality. libretexts.orgstudy.comlibretexts.org
Transformations Targeting the Fluorobenzene Ring (Acetal is Stable): The acetal functional group is stable in neutral to strongly basic conditions. libretexts.orgmasterorganicchemistry.com This allows for a range of reactions to be performed on the aromatic ring without affecting the side chain.
Nucleophilic Aromatic Substitution: As mentioned, SNAr would require strong basic nucleophiles, conditions under which the acetal is inert.
ortho-Lithiation/Functionalization: Deprotonation ortho to the fluorine using strong bases like LDA or n-BuLi, followed by reaction with an electrophile (e.g., CO₂, aldehydes, silyl chlorides), proceeds while leaving the acetal untouched. semanticscholar.org
Palladium-Catalyzed Cross-Coupling: Many palladium-catalyzed reactions (e.g., Suzuki, Heck, C-H arylation) are run under basic or neutral conditions compatible with the acetal group.
Transformations Targeting the Acetal Functional Group: Acetals are readily hydrolyzed to their corresponding aldehyde or ketone under aqueous acidic conditions. wikipedia.orgorganicchemistrytutor.comchemistrysteps.com This reaction is often reversible and can be driven to completion by using an excess of water. libretexts.org
Deprotection to Aldehyde: Treatment of this compound with aqueous acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid) will efficiently cleave the acetal, yielding 4-fluorophenylacetaldehyde and two equivalents of ethanol. researchgate.netnih.gov This aldehyde is a versatile intermediate that can undergo a wide array of subsequent carbonyl chemistry (e.g., Wittig reactions, reductive amination, aldol (B89426) condensation).
This differential reactivity allows for a two-stage synthetic strategy where the aromatic ring is modified first under basic/neutral conditions, followed by acid-catalyzed deprotection to unmask the aldehyde for further functionalization.
| Target Functional Group | Required Conditions | Example Reaction(s) | Stability of Other Group | Reference |
|---|---|---|---|---|
| Fluorobenzene Ring | Basic or Neutral | ortho-Lithiation, SNAr (harsh), Pd-catalyzed cross-coupling. | Acetal is stable. | libretexts.orgmasterorganicchemistry.comsemanticscholar.org |
| Acetal Group | Aqueous Acid | Hydrolysis to 4-fluorophenylacetaldehyde. | Fluorobenzene ring is stable, but may undergo EAS if strong electrophiles are generated. | libretexts.orgorganicchemistrytutor.comresearchgate.net |
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method for determining the structure of organic compounds. For 1-(2,2-Diethoxyethyl)-4-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular architecture.
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental for the unambiguous assignment of all atoms in the this compound molecule and for assessing its purity.
¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The protons on the fluorinated benzene (B151609) ring typically appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The ethoxy group protons present as a triplet for the methyl group and a quartet for the methylene group, a pattern indicative of ethyl group spin-spin coupling. The methine proton of the acetal (B89532) group and the adjacent methylene protons also show distinct chemical shifts and coupling patterns that are crucial for structural confirmation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the fluorobenzene (B45895) ring show distinct resonances, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. nih.gov The aliphatic carbons of the diethoxyethyl group also give rise to characteristic signals.
¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive in NMR experiments. wikipedia.org The ¹⁹F NMR spectrum of this compound shows a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. The fine structure of this signal, resulting from couplings to neighboring protons, can provide further structural information. The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, making it a sensitive probe for the electronic environment of the fluorine atom. wikipedia.org
Purity Determination: High-resolution NMR is an excellent tool for determining the purity of this compound. The presence of impurities would be indicated by additional signals in the ¹H, ¹³C, or ¹⁹F NMR spectra. Integration of the signals in the ¹H NMR spectrum can be used for quantitative analysis of purity, provided that the impurities have distinct and well-resolved signals.
Interactive Data Table: Typical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | ~7.15 | m | Aromatic-H | |
| ¹H | ~6.95 | m | Aromatic-H | |
| ¹H | ~4.55 | t | ~5.5 | -CH(OEt)₂ |
| ¹H | ~3.55 | q | ~7.0 | -OCH₂CH₃ |
| ¹H | ~3.45 | q | ~7.0 | -OCH₂CH₃ |
| ¹H | ~2.80 | d | ~5.5 | Ar-CH₂- |
| ¹H | ~1.18 | t | ~7.0 | -OCH₂CH₃ |
| ¹³C | ~161.5 | d | ¹JCF ≈ 245 | C-F |
| ¹³C | ~130.5 | d | ³JCF ≈ 8 | Ar-CH |
| ¹³C | ~133.0 | d | ⁴JCF ≈ 3 | C-CH₂ |
| ¹³C | ~115.0 | d | ²JCF ≈ 21 | Ar-CH |
| ¹³C | ~102.0 | s | -CH(OEt)₂ | |
| ¹³C | ~61.5 | s | -OCH₂CH₃ | |
| ¹³C | ~38.0 | s | Ar-CH₂- | |
| ¹³C | ~15.0 | s | -OCH₂CH₃ | |
| ¹⁹F | ~ -117.0 | m | Ar-F |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.
NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. nih.govresearchgate.net In the synthesis of this compound, NMR can be used to track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. By taking aliquots from the reaction mixture at different time intervals and recording their NMR spectra, a kinetic profile of the reaction can be constructed. This information is crucial for understanding the reaction mechanism and for scaling up the synthesis. nih.gov
The magnitude of spin-spin coupling constants, particularly the one-bond carbon-fluorine coupling constant (¹JCF), is sensitive to the electronic structure of the molecule. acs.org In fluorobenzene derivatives, the value of ¹JCF is influenced by the nature and position of other substituents on the aromatic ring. nih.govacs.org
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical NMR parameters, including chemical shifts and coupling constants. rsc.org These calculations can provide insights into the factors that govern these parameters. For instance, DFT calculations have been used to study the effect of substituents on the ¹³C NMR chemical shifts in halogenated benzenes. nih.gov
Experimental studies on a range of fluorobenzene derivatives have shown that there is a correlation between the ¹JCF value and the electronic properties of the substituents. acs.org Electron-withdrawing groups generally lead to an increase in the magnitude of ¹JCF, while electron-donating groups cause a decrease. This is because the Fermi contact term, which is a major contributor to the one-bond coupling constant, is sensitive to the s-character of the C-F bond. acs.org The analysis of these substituent effects provides a deeper understanding of the electronic interactions within the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org For this compound (C₁₂H₁₇FO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This is a critical step in the characterization of a new compound or for confirming the identity of a known compound.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇FO₂ |
| Theoretical Exact Mass | 212.1212 |
| Typical Experimental Mass | 212.1210 - 212.1214 |
| Mass Accuracy | < 5 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for analyzing complex mixtures and for monitoring the progress of chemical reactions.
In the context of this compound synthesis, GC-MS can be used to separate the starting materials, intermediates, the final product, and any byproducts. The mass spectrum of each separated component can then be obtained, allowing for their identification. The retention time of the product peak in the gas chromatogram can be used for its identification by comparison with a known standard. The mass spectrum provides the molecular weight and fragmentation pattern, which serve as a "fingerprint" for the compound, further confirming its identity. By analyzing samples taken at different stages of the reaction, the progress of the reaction can be monitored, and the formation of any impurities can be detected.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Investigating Reactive Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound and to study its fragmentation patterns. In the context of this compound, ESI-MS would be invaluable for identifying and characterizing potential reactive intermediates that may form during chemical reactions. By softly ionizing the molecule, this technique allows for the observation of fragile species that might otherwise decompose using harsher ionization methods.
A hypothetical ESI-MS analysis of this compound could potentially reveal intermediates formed through processes such as hydrolysis of the acetal group or electrophilic aromatic substitution on the fluorinated benzene ring. The resulting mass-to-charge ratios of these intermediates would provide crucial evidence for proposed reaction mechanisms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum provides a unique "fingerprint" of the compound based on its vibrational modes.
Vibrational Analysis for Functional Group Identification and Structural Confirmation
For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. These would include:
C-O-C stretching vibrations from the diethyl acetal group, typically observed in the region of 1050-1150 cm⁻¹.
C-H stretching vibrations from the aromatic ring and the ethyl groups. Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C stretching vibrations within the aromatic ring, which give rise to several bands in the 1450-1600 cm⁻¹ region.
C-F stretching vibration from the fluorobenzene moiety, which is expected to produce a strong absorption band in the 1100-1250 cm⁻¹ range.
The precise positions and intensities of these bands would serve to confirm the presence of these functional groups and thus support the proposed structure of the molecule.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides theoretical insights into molecular structure, stability, and properties, complementing experimental data. Density Functional Theory (DFT) is a widely used computational method that can predict various molecular characteristics with a good balance of accuracy and computational cost.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations would be instrumental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within this compound.
A primary application of DFT is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional conformation by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy structure. Furthermore, DFT can be used to explore the energetic landscapes of different conformers, for instance, those arising from the rotation around the C-C single bonds in the diethoxyethyl side chain.
DFT calculations can also predict various spectroscopic parameters. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Comparing this theoretical spectrum with an experimental one can aid in the assignment of the observed absorption bands to specific vibrational modes of the molecule. Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which would be another critical component in the complete structural elucidation of this compound.
In the absence of specific experimental data for this compound, the application of these advanced spectroscopic and computational methods remains a prospective endeavor. Such studies would be essential to fully characterize this compound and to provide a deeper understanding of its chemical nature.
Studies on Excited-State Geometries and Vibronic Coupling
Theoretical approaches, particularly those combining Franck-Condon (FC) analyses with quantum chemical calculations, have proven effective in revealing the structural dynamics of excited states. nih.gov For fluorobenzene, a theoretical method involving the fitting of a well-resolved experimental absorption spectrum can be used to determine the geometry of its first excited state (¹B₂). nih.gov This method relies on the harmonic oscillator approximation for both the ground and excited states. The parameters derived from the simulation can then be used to quantify the structural changes between the two electronic states. nih.gov
Computational methods such as Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited states are commonly employed to calculate geometries and vibrational frequencies. nih.gov A comparative analysis of various hybrid functionals has shown that while they perform well for ground-state properties, their accuracy can be lower for excited-state predictions. nih.gov For instance, in studies of benzene and fluorobenzene, the B3LYP functional is often used for ground-state calculations, while TD-B3LYP with a basis set like 6-31+G(d) is a common choice for excited-state properties, though with an acknowledged decrease in predictive accuracy compared to its ground-state performance. nih.gov
Vibronic coupling, the interaction between electronic transitions and molecular vibrations, is a fundamental process that governs the intensity of absorption and emission spectra and mediates radiationless transitions. chemrxiv.org This coupling is particularly significant in determining the rates of internal conversion and intersystem crossing, which compete with fluorescence. The interaction between molecular vibrations and electronic states can lead to magnetic relaxation in molecular magnets and loss of phase coherence in molecular qubits. chemrxiv.org The study of these interactions is challenging, but they are critical for understanding the complete photophysical profile of molecules like this compound.
Quantum Chemical Investigation of Reaction Mechanisms and Transition States
Quantum chemical calculations are indispensable tools for investigating the reaction mechanisms of fluorobenzene derivatives at an atomic level. These computational studies provide detailed insights into the potential energy surfaces, transition state structures, and activation energies of chemical reactions, which are often difficult to determine experimentally.
For instance, the formation of fluorobenzene itself through the reaction of benzene with atomic fluorine has been studied using density functional theory. mdpi.com These studies reveal that the interaction can proceed through two primary channels: hydrogen abstraction to form a phenyl radical, or hydrogen substitution which leads to an ipso-fluorocyclohexadienyl radical as a primary product. mdpi.com Subsequent dissociation of this radical yields fluorobenzene and a hydrogen atom. mdpi.com The calculated activation energy for this initiation step is approximately 27 kcal/mol, suggesting that the reaction is less likely to occur at standard temperatures but can be initiated at higher temperatures, such as the ~1000 K used for generating fluorine atoms experimentally. mdpi.com
These computational approaches can be extended to understand the reactivity of substituted fluorobenzenes like this compound. The presence of the diethoxyethyl group at the para position will influence the electron density of the aromatic ring, thereby affecting its reactivity in, for example, electrophilic aromatic substitution reactions. Quantum chemical methods can model these electronic effects and predict the regioselectivity and reaction rates for various transformations. While fluorobenzene is generally considered deactivated towards electrophilic substitution compared to benzene, it is the least deactivated of the halobenzenes, a phenomenon that can be rationalized through computational models that balance inductive and resonance effects. acs.org
Quantitative Structure-Property Relationship (QSPR) Studies on Fluorobenzene Derivatives
QSPR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific biological or chemical property. These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in chemical and pharmaceutical research. nih.gov
Predictive QSPR models have been successfully developed for fluorobenzene derivatives to estimate important physicochemical parameters like the n-octanol/water partition coefficient (log Kₒw), a key descriptor for environmental fate and drug absorption. researchgate.netresearchgate.net
A common approach involves the following steps:
Molecular Structure Optimization: The 3D structures of a series of fluorobenzene derivatives are optimized using quantum chemical methods, such as DFT with the B3LYP method and a 6-311G** basis set. researchgate.netresearchgate.net
Descriptor Calculation: From the optimized geometries, various theoretical descriptors are calculated. These can be categorized as structural parameters (e.g., molecular volume) and thermodynamic parameters (e.g., total energy, enthalpy, Gibbs free energy, zero-point energy). researchgate.netresearchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a selection of the calculated descriptors with the experimentally determined property (e.g., log Kₒw). researchgate.netresearchgate.net
For a study of 19 fluorobenzene derivatives, a predictive model for log Kₒw was derived, yielding a high correlation coefficient (R²) of 0.966 and a cross-validation coefficient (q²) of 0.931, indicating a robust and predictive model. researchgate.netresearchgate.net Such models can be used to accurately estimate the log Kₒw of other compounds in this class, including this compound.
Table 1: Examples of Theoretical Descriptors Used in QSPR Studies of Fluorobenzene Derivatives
| Descriptor Type | Descriptor Name | Symbol |
|---|---|---|
| Structural | Molecular Volume | V |
| Structural | Highest Occupied Molecular Orbital Energy | E_HOMO |
| Structural | Lowest Unoccupied Molecular Orbital Energy | E_LUMO |
| Structural | Most Negative Atomic Charge | q_min |
| Structural | Dipole Moment | µ |
| Thermodynamic | Total Energy | TE |
| Thermodynamic | Zero-Point Energy | ZPE |
| Thermodynamic | Enthalpy | H |
| Thermodynamic | Gibbs Free Energy | G |
This table is based on descriptors used in a QSPR study on fluorobenzene derivatives. researchgate.net
The success of a QSPR model lies in the meaningful correlation between the chosen molecular descriptors and the property being predicted. In the study of fluorobenzene derivatives, specific quantum chemical descriptors were found to have a significant impact on the n-octanol/water partition coefficient. researchgate.net
The final regression equation often reveals the relative importance of different molecular features. For example, in one model, the zero-point energy (ZPE) and the molecular average polarizability (α) were identified as the most influential descriptors for predicting log Kₒw. researchgate.net The positive coefficient for ZPE and the negative coefficient for α in the regression equation indicated their respective contributions to the lipophilicity of the molecules. researchgate.net
The statistical validity of these correlations is confirmed using parameters like the correlation coefficient (R²), which measures the goodness of fit, and the cross-validation coefficient (q²), which assesses the predictive power of the model on new data. researchgate.net A high value for both indicates a reliable and predictive QSPR model. The correlation of these descriptors with the observed properties provides a theoretical basis for understanding the environmental behavior and biological activity of fluorobenzene derivatives. researchgate.net
Theoretical Modeling of Adsorption and Intermolecular Interactions (Applicable to related fluorinated compounds)
Theoretical modeling provides fundamental insights into the adsorption behavior and intermolecular forces that govern the interaction of fluorinated compounds with surfaces and other molecules. While specific studies on this compound are limited, research on related fluorinated molecules offers valuable general principles.
First-principles calculations, such as those based on DFT, are used to investigate the initial stages of adsorption of fluorine-containing species on various surfaces. researchgate.net For example, studies on the adsorption of fluorine atoms on silicon surfaces have determined preferred binding sites, heats of adsorption, activation barriers for diffusion, and the nature of charge transfer between the adsorbate and the surface. researchgate.net These calculations show that fluorine atoms can form strong chemical bonds (chemisorption) with surface atoms. researchgate.net
Intermolecular interactions involving fluorine are also a subject of significant theoretical interest. Weakly stabilizing C-F···F-C interactions, though often considered repulsive, have been identified and characterized through computational chemistry. researchgate.net These interactions, with stabilization energies ranging from 0.26 to 29.64 kcal/mol depending on the specific geometry, can be strong enough to influence crystal packing and facilitate the physisorption of fluorinated compounds onto fluorinated surfaces. researchgate.net The Atoms-in-Molecules (AIM) theory has been used to confirm the presence of these specific C-F···F-C interactions, distinguishing them from simple crystal packing effects. researchgate.net These types of fluorine-fluorine interactions can be exploited for the selective adsorption and detection of fluorinated compounds. researchgate.net
The presence of both a fluorinated aromatic ring and ether functionalities in this compound suggests a complex interplay of potential intermolecular interactions, including dipole-dipole forces, dispersion forces, and potential weak hydrogen bonding, all of which can be modeled theoretically to predict its behavior in condensed phases and at interfaces.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
Synthetic Applications and Derivative Chemistry of 1 2,2 Diethoxyethyl 4 Fluorobenzene
1-(2,2-Diethoxyethyl)-4-fluorobenzene as a Versatile Synthetic Building Block
The strategic placement of a fluorine atom on the benzene (B151609) ring and the presence of a diethoxyethyl group, a stable acetal (B89532), make this compound a valuable and versatile component in multi-step organic syntheses. The fluorine atom can influence the reactivity of the aromatic ring and introduce desirable properties into the final products, while the acetal group acts as a masked aldehyde, allowing for selective reactions at other sites of the molecule.
Precursor Role in the Synthesis of 4-Fluorophenylacetaldehyde and its Derivatives
A primary application of this compound lies in its function as a protected precursor to 4-fluorophenylacetaldehyde. The diethyl acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. libretexts.orgyoutube.com This protective group strategy is fundamental in organic synthesis, preventing the highly reactive aldehyde group from undergoing undesired reactions while chemical modifications are performed elsewhere on the molecule. libretexts.org
The hydrolysis of this compound to 4-fluorophenylacetaldehyde is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. depaul.edu The reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol yields the desired aldehyde.
| Reaction | Reagents and Conditions | Product | Notes |
| Acetal Hydrolysis | This compound, aq. HCl or H₂SO₄, heat | 4-Fluorophenylacetaldehyde | The acetal protects the aldehyde functionality, which can be deprotected under acidic conditions. |
This table showcases the deprotection of this compound to yield 4-fluorophenylacetaldehyde.
The resulting 4-fluorophenylacetaldehyde is a valuable intermediate in its own right, serving as a building block for various pharmaceuticals and agrochemicals.
Application in the Modular Assembly of Complex Organic Molecules
The ability to unmask the aldehyde functionality of this compound at a desired stage makes it an excellent component for the modular assembly of complex organic molecules, particularly nitrogen-containing heterocycles like isoquinolines. Two classic and powerful reactions for isoquinoline (B145761) synthesis, the Pictet-Spengler and Bischler-Napieralski reactions, can be effectively employed using 4-fluorophenylacetaldehyde derived from its acetal precursor. wikipedia.orgquimicaorganica.orgwikipedia.org
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.comjk-sci.com In this context, 4-fluorophenylacetaldehyde, generated in situ or used directly after hydrolysis of the acetal, can react with a variety of phenethylamines to produce a wide array of substituted 6-fluoro-tetrahydroisoquinolines. The fluorine atom's electron-withdrawing nature can influence the conditions required for the cyclization step.
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of N-acyl-β-arylethylamines, typically using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. wikipedia.orgorganic-chemistry.org In this synthetic sequence, 4-fluorophenylacetaldehyde can be first converted to the corresponding β-(4-fluorophenyl)ethylamine, which is then acylated and subjected to the cyclization conditions.
| Reaction | Starting Materials | Key Intermediate | Product Class |
| Pictet-Spengler | 4-Fluorophenylacetaldehyde, β-Phenylethylamine | Iminium ion | Tetrahydroisoquinolines |
| Bischler-Napieralski | N-Acyl-β-(4-fluorophenyl)ethylamine | Nitrilium ion | 3,4-Dihydroisoquinolines |
This table outlines the application of 4-fluorophenylacetaldehyde, derived from its acetal, in the synthesis of isoquinoline derivatives.
These methods highlight the utility of this compound as a key starting material for creating complex, fluorinated heterocyclic scaffolds that are of significant interest in medicinal chemistry.
Design and Synthesis of Advanced Fluorinated Derivatives
Beyond its role as a precursor to 4-fluorophenylacetaldehyde, this compound can be directly elaborated into more complex fluorinated derivatives. The presence of the acetal and the fluorinated benzene ring offers multiple sites for chemical modification.
Exploration of Compounds with Modified Acetal Architectures
The diethyl acetal of this compound can be transformed into other acetal structures through transacetalization reactions. By reacting the compound with different diols, such as ethylene (B1197577) glycol or propylene (B89431) glycol, in the presence of an acid catalyst, cyclic acetals can be formed. tugraz.at These modified acetal architectures can alter the steric and electronic properties of the molecule and may offer advantages in terms of stability or reactivity in subsequent synthetic steps. For instance, cyclic acetals are often more stable than their acyclic counterparts.
Introduction of Additional Functional Groups onto the Fluorobenzene (B45895) Ring
The fluorobenzene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing group, although it is deactivating. However, the diethoxyethyl substituent is also ortho-, para-directing and is generally considered to be activating. The interplay of these two groups directs incoming electrophiles primarily to the positions ortho to the diethoxyethyl group (and meta to the fluorine). This allows for the introduction of a variety of functional groups, such as nitro, halogen, and acyl groups, onto the aromatic ring. These reactions would typically be carried out while the aldehyde is protected as the acetal to prevent side reactions.
Synthesis of Novel Polyfluorinated Systems with Specific Reactivity Profiles
The single fluorine atom in this compound can serve as a handle for the introduction of further fluorine atoms or fluorinated alkyl groups, leading to the synthesis of novel polyfluorinated systems. While direct replacement of other substituents with fluorine on the aromatic ring can be challenging, modern fluorination and fluoroalkylation methods could potentially be applied to derivatives of this compound to create molecules with unique reactivity profiles and biological activities. The synthesis of such polyfluorinated compounds is an active area of research in medicinal and materials chemistry. nih.gove-bookshelf.decaltech.edu
Contributions to Interdisciplinary Chemical Research
The compound this compound serves as a valuable precursor in various fields of chemical research, primarily by providing a stable, masked source of the more reactive 2-(4-fluorophenyl)acetaldehyde (B156033). The presence of the fluorine atom on the phenyl ring and the reactive potential of the protected aldehyde group make it a versatile building block. Its utility spans from the conceptual development of new materials to the synthesis of complex molecules targeted for biological applications in agriculture and medicine.
Strategic Utility in Materials Science Research
The incorporation of fluorine into organic molecules is a well-established strategy in materials science for modifying the properties of polymers and other materials. Fluorination can enhance thermal stability, chemical resistance, and alter electronic characteristics. While this compound is not widely documented as a direct monomer in polymerization processes, its deprotected form, 2-(4-fluorophenyl)acetaldehyde, is recognized as a potential monomer for specialty polymers. google.com
The strategic value of this compound lies in its role as a stable, transportable precursor to this reactive aldehyde. The diethoxyethyl group acts as a protecting group, preventing the aldehyde from undergoing unwanted reactions until its use is required in a synthetic sequence. This allows for the controlled introduction of the 4-fluorophenylacetaldehyde unit into more complex structures, which could then be used to build fluorinated polymers or other advanced materials. google.com For instance, fluorinated paints are known for their superior weather resistance and non-contaminating properties, making them suitable for high-end architectural applications and industrial coatings. google.com The development of such materials often relies on fluorinated building blocks.
Table 1: Potential Contributions to Materials Science
| Feature of Compound | Implication in Materials Science | Potential Application Area |
| Fluorine Substitution | Enhances thermal stability and chemical resistance in polymers. google.com | Development of specialty polymers and high-performance resins. google.com |
| Protected Aldehyde Group | Allows for controlled, timed introduction of a reactive functional group during synthesis. | Synthesis of functionalized polymers and custom material surfaces. |
| Aromatic Core | Provides a rigid structural unit for polymer backbones. | Creation of materials with specific optical or electronic properties. |
This table outlines the potential utility based on the compound's structural features, as specific applications in published research are limited.
Enabling Synthesis of Precursors for Agrochemical and Pharmaceutical Research
The most significant contribution of this compound is as a precursor in the synthesis of bioactive molecules for the agrochemical and pharmaceutical industries. The 4-fluorophenyl motif is a common feature in many successful drugs and pesticides, where the fluorine atom often improves metabolic stability and binding affinity to target proteins. The compound's primary role is to generate 2-(4-fluorophenyl)acetaldehyde, a key intermediate for building more complex molecular frameworks. google.com
In agrochemical research, the compound is a building block for developing fungicides, herbicides, and pesticides. google.com For example, the structural unit is related to that found in triazole fungicides, a critical class of crop protection agents. While many commercial syntheses of triazoles like flutriafol (B1673497) or tebuconazole (B1682727) may start from different precursors such as substituted benzophenones or other aldehydes, the 4-fluorophenylacetaldehyde moiety represents a fundamental component for accessing analogues and new derivatives in this class. Flutriafol, for instance, is a systemic fungicide used to control a wide range of diseases on various crops.
Table 2: Role as a Precursor in Agrochemical Synthesis
| Precursor | Target Agrochemical Class | Example Compound | Key Utility |
| 2-(4-Fluorophenyl)acetaldehyde | Triazole Fungicides | Flutriafol | Provides the core fluorinated phenyl structure essential for fungicidal activity. google.com |
| 2-(4-Fluorophenyl)acetaldehyde | General Pesticides | N/A (Broad Class) | Investigated as a building block for novel herbicides and pesticides. google.com |
In the pharmaceutical sector, 2-(4-fluorophenyl)acetaldehyde is an important intermediate for synthesizing various therapeutic agents, including anti-inflammatory and analgesic drugs. google.com The ability to introduce the 4-fluorophenyl group is crucial for modulating the biological activity and pharmacokinetic properties of drug candidates. The use of the acetal, this compound, provides a reliable method for incorporating the reactive aldehyde into a multi-step synthesis, ensuring stability and higher yields in the production of complex active pharmaceutical ingredients (APIs).
Conclusion and Future Research Directions
Recapitulation of Current Research Landscape and Key Achievements
The research landscape for 1-(2,2-Diethoxyethyl)-4-fluorobenzene is primarily centered on its role as a synthon in multi-step organic syntheses. Its utility stems from the presence of two key functional groups: the diethyl acetal (B89532) and the fluoroaromatic moiety. The acetal serves as a stable protecting group for the reactive aldehyde functionality, allowing for chemical transformations on other parts of the molecule without undesired side reactions. The C-F bond on the phenyl ring is highly stable and alters the electronic properties of the ring, influencing its reactivity and the properties of the final products. emerginginvestigators.org
Key achievements involving this and similar fluorinated building blocks include their successful application in the synthesis of:
Pharmaceuticals: Fluorinated compounds account for a significant portion of new drug approvals, with fluorine incorporation enhancing metabolic stability, bioavailability, and binding affinity. sigmaaldrich.comyoutube.comnih.gov While specific examples detailing the direct use of this compound are proprietary or embedded in broader synthetic schemes, its potential is evident in the construction of fluorinated analogs of bioactive molecules. For instance, it serves as a precursor to 4-fluorophenylacetaldehyde, a component used in synthesizing inhibitors for enzymes like β-secretase (BACE-1), which is implicated in Alzheimer's disease. acs.org
Agrochemicals: Approximately 25% of licensed herbicides and a significant number of other agrochemicals contain fluorine. sigmaaldrich.com The introduction of fluorine can increase the efficacy and target specificity of pesticides and herbicides. youtube.com
Advanced Materials: The high thermal stability of fluorinated compounds makes them valuable in materials science, with applications ranging from coatings to lubricants. sigmaaldrich.comalfa-chemistry.com
The synthesis of the parent compound itself is a notable achievement, typically accomplished through methods like the Williamson ether synthesis or from 4-fluorophenylacetaldehyde, making it an accessible building block for broader research.
Identification of Unexplored Reactivity and Transformation Pathways
Despite its utility, the full reactive potential of this compound remains to be explored. The current focus heavily relies on the deprotection of the acetal to reveal the aldehyde for subsequent reactions. However, several areas warrant deeper investigation:
Direct Functionalization: Research into the direct functionalization of the carbon atom alpha to the aromatic ring could unveil novel synthetic routes. While challenging, methods that avoid deprotection-reaction-reprotection sequences would be more atom-economical.
C-F Bond Activation: The carbon-fluorine bond is notoriously strong, yet recent advances in catalysis have enabled its selective activation and transformation. Exploring catalytic systems that can selectively replace or modify the fluorine atom on this compound could open pathways to a diverse array of di- and poly-substituted aromatic compounds.
Novel Annulation Reactions: Employing the compound in novel cycloaddition or annulation strategies could lead to the synthesis of complex fluorinated heterocyclic systems. acs.org For example, using it as a C2 synthon in [3+2] annulations could yield valuable five-membered heterocyclic products. acs.org
Radical-Mediated Reactions: The influence of the fluorine atom on radical-mediated reactions involving the ethyl side chain is an area with limited exploration. Such pathways could lead to unique structural motifs not accessible through traditional ionic chemistry. mdpi.com
Future Directions in Catalytic and Stereoselective Synthetic Methodologies
The development of advanced catalytic methods is crucial for expanding the synthetic utility of this compound. Future efforts should concentrate on stereoselective transformations, which are critical for producing chiral molecules essential for pharmaceuticals. numberanalytics.com
Key future directions include:
Asymmetric Catalysis: Developing catalytic systems for the enantioselective transformation of the aldehyde, once deprotected, is a high-priority area. This includes asymmetric aldol (B89426), Mannich, and Michael addition reactions, which are effective for constructing stereocenters. rsc.orgnih.gov
Stereoselective Fluorination: While the fluorine atom is already present in the starting material, developing methods for further stereoselective fluorination at other positions would be highly valuable. numberanalytics.com This could involve chiral catalysts that guide the introduction of a second fluorine atom with high stereochemical control. mdpi.comnih.gov
Transition-Metal Catalyzed Cross-Coupling: Expanding the scope of palladium, copper, or nickel-catalyzed cross-coupling reactions using the fluoroaromatic ring as a substrate could provide efficient access to biaryl compounds and other complex architectures. acs.org
Organocatalysis: The use of small organic molecules as catalysts for reactions involving this building block presents a green and efficient alternative to metal-based catalysts. Chiral organocatalysts could be particularly effective in achieving high enantioselectivity in various transformations. nih.gov
| Reaction Type | Potential Application | Desired Outcome |
| Asymmetric Aldol Addition | Synthesis of chiral β-hydroxy aldehydes | High diastereoselectivity and enantioselectivity |
| Asymmetric Mannich Reaction | Synthesis of chiral β-amino aldehydes | Access to fluorinated amino compounds nih.gov |
| Catalytic C-H Activation | Direct functionalization of the aromatic ring | Regioselective introduction of new substituents |
| Stereoselective Fluorocyclization | Formation of chiral fluorinated heterocycles | Creation of tertiary C-F stereocenters nih.gov |
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, offering insights that can guide and accelerate experimental work. mit.edu
For this compound and its derivatives, computational approaches can be particularly impactful in several areas:
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the outcomes of reactions, including regioselectivity and stereoselectivity. nih.govchemrxiv.org This can help in designing optimal reaction conditions and choosing the most effective catalysts.
Predicting Physicochemical Properties: Computational methods can accurately predict properties such as lipophilicity, solubility, and electronic profiles, which are crucial for drug design and materials science. emerginginvestigators.orgpittcon.org Advanced models can even predict NMR chemical shifts, aiding in the characterization of new compounds. chemrxiv.orgresearchgate.net
Virtual Screening and Molecular Design: By modeling the interaction of potential drug candidates derived from this building block with biological targets, computational chemistry can help identify the most promising molecules for synthesis and testing, saving significant time and resources. emerginginvestigators.org The synergy between deep learning and computational chemistry is creating powerful new tools for this purpose. mit.edu
| Computational Method | Application Area | Expected Insight |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, stereoselectivity prediction nih.govchemrxiv.org |
| Quantum Mechanics (QM) | Property prediction | Electronic structure, NMR shifts, reactivity emerginginvestigators.orgmit.edu |
| Molecular Dynamics (MD) | Conformational analysis | Stable conformations, binding interactions |
Broader Impact and Emerging Opportunities in Fluorine Chemistry and Organic Synthesis
The study and application of this compound are part of the broader, highly impactful field of fluorine chemistry. The unique properties imparted by fluorine ensure that fluorinated building blocks will remain central to innovation in multiple sectors. alfa-chemistry.com
Emerging opportunities include:
Late-Stage Functionalization: While building block strategies are dominant, there is a growing trend toward late-stage fluorination. nih.gov However, the use of pre-fluorinated building blocks like this compound remains a robust and reliable method, especially for large-scale synthesis. nih.govalfa-chemistry.com
New Therapeutic Areas: As our understanding of biology deepens, new therapeutic targets are constantly being identified. Fluorinated compounds are well-positioned to address these new challenges, and versatile building blocks will be in high demand. researchgate.netnih.gov
Flow Chemistry and Automation: Integrating the synthesis and transformations of fluorinated building blocks into automated flow chemistry systems can enhance efficiency, safety, and scalability, accelerating the discovery and development of new molecules.
Supramolecular and Materials Chemistry: The ability of fluorine to participate in unique non-covalent interactions (e.g., C-F···H bonds) can be exploited in the design of novel supramolecular assemblies, liquid crystals, and polymers with tailored properties. mdpi.com
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2,2-Diethoxyethyl)-4-fluorobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the diethoxyethyl group can be introduced via Williamson ether synthesis using 4-fluorophenol and 2-bromo-1,1-diethoxyethane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization may include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer catalysts to improve yields.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene/THF may reduce side reactions.
- Temperature control : Higher temperatures accelerate reactions but risk decomposition; reflux conditions (~120°C) are common .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation for high-purity isolation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR (δ ~4.6–4.8 ppm for diethoxy methylene protons, δ ~6.8–7.2 ppm for aromatic F-substituted protons) and ¹³C NMR (δ ~100–110 ppm for acetal carbons) confirm structure .
- GC-MS/HPLC : Validate purity (>95%) and monitor degradation products during storage .
- FT-IR : Peaks at ~1100 cm⁻¹ (C-O ether stretch) and ~1220 cm⁻¹ (C-F stretch) .
Q. What are the key safety protocols for handling and storing this compound?
- Methodological Answer :
- Handling : Use closed systems/local exhaust ventilation to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C in amber glass to prevent hydrolysis/oxidation. Monitor degradation via periodic GC-MS analysis .
- Disposal : Follow federal/state regulations; incinerate via licensed hazardous waste facilities .
Advanced Research Questions
Q. How does the diethoxyethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Dissolve in buffered solutions (pH 1–13) and monitor decomposition via HPLC at 25°C/40°C. The acetal group is prone to hydrolysis under acidic conditions (pH <3) or prolonged heat .
- Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>150°C likely). Store below 25°C to minimize degradation .
Q. What strategies can mitigate side reactions during functionalization of the fluorobenzene ring?
- Methodological Answer :
- Directing groups : Use the diethoxyethyl moiety as a transient directing group for regioselective C-H activation (e.g., Pd-catalyzed coupling) .
- Protection/deprotection : Temporarily protect the acetal group with TMSCl before halogenation/nitration, then deprotect with mild acid .
- Solvent effects : Non-coordinating solvents (dioxane, DCE) reduce unwanted electrophilic substitution at the ortho position .
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The fluorine atom’s electron-withdrawing effect enhances electrophilic aromatic substitution at the para position .
- Docking studies : Simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to optimize Suzuki-Miyaura coupling with boronic acids .
Q. What advanced spectroscopic methods resolve contradictions in structural assignments for derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex derivatives (e.g., NOE correlations confirm substituent orientation) .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
